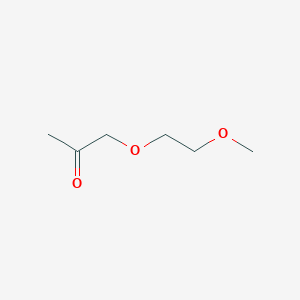

1-(2-Methoxyethoxy)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethoxy)propan-2-one is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its solvent properties and is often utilized in the synthesis of other chemical compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethoxy)propan-2-one can be synthesized through the reaction of 2-methoxyethanol with propylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyethoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Methoxyethoxy)propan-2-one has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.

Medicine: It is utilized in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of coatings, adhesives, and other industrial products.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyethoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and reaction of other chemical species. It can also participate in chemical reactions, forming new bonds and structures through its functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1-Methoxy-2-propanol: Similar in structure but with different solvent properties.

2-Methoxyethanol: Shares the methoxyethoxy group but has different reactivity and applications.

Propylene glycol methyl ether: Another glycol ether with similar uses but different physical properties.

Uniqueness

1-(2-Methoxyethoxy)propan-2-one is unique due to its specific combination of functional groups, which confer distinct solvent properties and reactivity. This makes it particularly useful in certain chemical syntheses and industrial applications where other similar compounds may not be as effective.

Actividad Biológica

1-(2-Methoxyethoxy)propan-2-one, also known as propylene glycol monomethyl ether acetate (PGMEA), is a solvent commonly used in various industrial applications, particularly in the formulation of paints, coatings, and inks. Its structure, characterized by the presence of a methoxy group and an ether linkage, contributes to its unique properties and biological activity.

The biological activity of this compound primarily revolves around its solvent properties and interaction with biological membranes. As a polar aprotic solvent, it can facilitate the solubilization of various compounds, enhancing their bioavailability. This characteristic is crucial in pharmacological applications where drug delivery systems require effective solvents to improve drug solubility and stability.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of this compound on various cell lines. For instance:

- Cell Lines Tested : Human liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 15 to 25 mM across different cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.

| Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis |

| MCF-7 | 20 | Apoptosis |

| A549 | 25 | Apoptosis |

Toxicological Profile

A comprehensive toxicological assessment has been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : LD50 values in rodent models indicate low acute toxicity, with values exceeding 2000 mg/kg.

- Chronic Exposure : Long-term exposure studies suggest potential hepatotoxic effects at high concentrations, necessitating further investigation into its long-term safety.

Case Studies

- Dermal Absorption Study : A study assessing dermal absorption in human skin models found that this compound penetrated the skin effectively, raising concerns regarding its use in cosmetic formulations without adequate safety measures.

- In Vivo Studies : Animal studies demonstrated that administration of the compound resulted in altered liver enzyme profiles, indicating potential hepatocellular stress.

Pharmacological Applications

Due to its solvent properties and ability to enhance drug solubility, this compound is being explored for:

- Drug Formulations : As a co-solvent in injectable formulations for poorly soluble drugs.

- Transdermal Delivery Systems : Its ability to enhance skin permeability makes it a candidate for transdermal patches.

Propiedades

IUPAC Name |

1-(2-methoxyethoxy)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYGEAQDQJEOCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393232 |

Source

|

| Record name | 1-(2-methoxyethoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88986-89-4 |

Source

|

| Record name | 1-(2-methoxyethoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.